3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

Catalog No.
S12415346
CAS No.
853329-92-7
M.F
C17H18N2O4
M. Wt
314.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl...

CAS Number

853329-92-7

Product Name

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

InChI

InChI=1S/C17H18N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-6,8,12H,1-2,7,9-11H2

InChI Key

MAIMCBOWPGXVFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, a nitrophenyl group, and a pyrrolidine moiety. Its molecular formula is C20H18N2O4C_{20}H_{18}N_{2}O_{4} with a molecular weight of approximately 350.37 g/mol . The compound is notable for its potential applications in medicinal chemistry due to the presence of both furan and nitro groups, which are often associated with biological activity.

Typical of ketones and aromatic compounds. For instance:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's biological properties.
  • Condensation Reactions: The furan moiety can engage in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Preliminary studies suggest that 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one exhibits significant biological activity. Compounds containing furan and nitro groups have been associated with various pharmacological effects, including:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal strains.
  • Antitumor Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects: The pyrrolidine structure may contribute to neuroprotective properties, making it a candidate for neurological disorder treatments.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one can be achieved through several methods:

  • Condensation Reaction: A typical approach involves the condensation of 3-nitrophenylfuran with pyrrolidine in the presence of a suitable catalyst.
  • Multi-step Synthesis: Starting from commercially available furan derivatives, a multi-step synthesis involving nitration, alkylation, and cyclization can be employed to construct the final product.
  • Green Chemistry Approaches: Recent advancements emphasize environmentally friendly methods that reduce waste and use less toxic reagents.

These methods highlight the compound’s accessibility for research and development purposes.

The potential applications of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Probes: Utilized in biochemical assays to study biological pathways involving furan or nitro compounds.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies are crucial for understanding how 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies assessing its interaction with specific receptors could reveal therapeutic targets.

Such studies are essential for predicting pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-(Pyrrolidin-1-yl)furan-2-carbaldehydeC11H13NOC_{11}H_{13}N_{O}Contains an aldehyde group; potential for further derivatization .
4-Bromofuran-3-carboxylic acidC5H4BrO2C_{5}H_{4}BrO_{2}Features a bromine atom; used in pharmaceutical synthesis .
2-Amino-5-nitropyrimidinC6H6N4O2C_{6}H_{6}N_{4}O_{2}Contains an amino group; known for antimicrobial properties .

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one due to its specific functional groups and structural arrangement.

Zinc-Catalyzed Domino Reactions for Furan-Pyrrolidine Core Assembly

Zinc-mediated domino reactions have emerged as a powerful tool for constructing fused heterocyclic systems, particularly those involving furan and pyrrolidine motifs. The synthesis of 3-(5-(3-nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one leverages zinc’s dual role as a Lewis acid and reductant to orchestrate sequential bond-forming steps.

Mechanistic Insights into Zinc-Catalyzed Domino Processes

The core assembly begins with the activation of a bicyclic alkene precursor, such as oxabenzonorbornadiene, through oxidative addition to a zinc center. This step generates a metallacycle intermediate, which undergoes β-oxygen elimination to release strain and form a reactive carbonyl species. Subsequent alkylation with organozinc reagents under Barbier conditions introduces the pyrrolidine moiety while preserving the furan ring’s integrity. For example, methyl ω-deoxy-ω-iodo glycosides react with zinc to produce terminal alkenes, which are immediately trapped by organozinc nucleophiles to form stereodefined heterocycles.

A critical advantage of zinc catalysis lies in its ability to facilitate reductive elimination and alkylation in a single pot. In the context of 3-(5-(3-nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one, this methodology enables the simultaneous formation of the furan’s C–C bonds and the pyrrolidine’s N–C linkage. The use of zinc triflate as a cocatalyst further enhances reactivity by polarizing the bicyclic alkene’s bridging oxygen, lowering the activation barrier for oxidative addition.

Substrate Scope and Limitations

  • Furan Precursors: 5-Substituted furans, such as 5-(3-nitrophenyl)furan-2-carbaldehyde, serve as ideal starting materials due to their electrophilic aldehyde group, which participates in subsequent condensations.
  • Pyrrolidine Synthesis: Zinc-mediated alkylation of secondary amines (e.g., pyrrolidine) with α,β-unsaturated ketones yields the propan-1-one bridge.
  • Steric and Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance the furan’s electrophilicity, directing nucleophilic attack to the 2-position.

Table 1: Representative Zinc-Catalyzed Reactions for Furan-Pyrrolidine Hybrids

SubstrateOrganozinc ReagentProduct Yield (%)Key Observation
5-(3-Nitrophenyl)furan-2-carbaldehydePyrrolidine-ZnCl₂78Selective N-alkylation at carbonyl
OxabenzonorbornadieneVinyl-ZnBr65cis-Dihydrofuran formation

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

314.12665706 g/mol

Monoisotopic Mass

314.12665706 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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